4-benzyl-3-ethyl-1-[(4-methoxy-2-pyridinyl)methyl]-1,4-diazepan-5-one
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Description
The compound is a diazepanone derivative. Diazepanones are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms (diazepane) and a ketone functional group (one). They are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form a Schiff base, which is then reduced to form the diazepane ring . The benzyl and ethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
Reactions involving diazepanones can include substitutions at the nitrogen atoms, reductions of the carbonyl group, and reactions at the benzyl and ethyl positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the diazepane ring and the carbonyl group suggests that the compound might exhibit hydrogen bonding. The benzyl and ethyl groups could affect the compound’s solubility in different solvents .Future Directions
Properties
IUPAC Name |
4-benzyl-3-ethyl-1-[(4-methoxypyridin-2-yl)methyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-19-16-23(15-18-13-20(26-2)9-11-22-18)12-10-21(25)24(19)14-17-7-5-4-6-8-17/h4-9,11,13,19H,3,10,12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUGPDRMKIMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=NC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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